molecular formula C15H12 B104401 4-Methylphenanthrene CAS No. 832-64-4

4-Methylphenanthrene

Cat. No. B104401
CAS RN: 832-64-4
M. Wt: 192.25 g/mol
InChI Key: LOCGAKKLRVLQAM-UHFFFAOYSA-N
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Description

4-Methylphenanthrene is a methyl-substituted polycyclic aromatic hydrocarbon (PAH) that has been the subject of various studies due to its structural and chemical properties, as well as its relevance in organic synthesis and potential applications in materials science. The compound is characterized by the presence of a methyl group attached to the fourth carbon of the phenanthrene ring system .

Synthesis Analysis

The synthesis of phenanthrene derivatives, including 4-methylphenanthrene, has been explored through various methods. One approach involves the iron-catalyzed [4+2] benzannulation reaction between alkynes and biaryl or alkenylphenyl Grignard reagents, which can yield 9-substituted or 9,10-disubstituted phenanthrenes . Another method includes the palladium-catalyzed annulation of diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate with internal alkynes, using methyl nitrobenzoates as the methylating agent to specifically synthesize 4-methylphenanthrene derivatives . Additionally, a novel synthesis route for 2-methyl-3:4-benzphenanthrene has been reported, which may serve as a model for the synthesis of other methyl-substituted phenanthrenes .

Molecular Structure Analysis

The molecular structure of 4-methylphenanthrene and its derivatives has been studied using various spectroscopic techniques. Electronic absorption spectroscopy has been employed to investigate the phenanthrene cation and its 1-methyl derivative in a neon matrix, providing insights into the vibronic band systems and spectroscopic assignments . The rotation of congested methyl groups in methyl-substituted phenanthrenes has been examined through NMR studies, revealing the effects of steric hindrance and intermolecular forces on the rotation barriers .

Chemical Reactions Analysis

The reactivity of 4-methylphenanthrene has been explored in the context of synthetic generation in sediments. It has been shown that all isomers of methylphenanthrene can be formed through reactions involving phenanthrene, methane, and/or long-chain n-alkanes in the presence of coals or kaolinite . The study of carbanions of 4,5-methylenephenanthrene and related compounds has also provided insights into the mechanisms of reactions involving these species .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylphenanthrene have been characterized through various experimental techniques. Thermochemical and thermophysical properties have been determined using calorimetry, ebulliometry, and manometry, allowing for the calculation of entropies, enthalpies, and Gibbs energies of formation . The synthesis of 4-halophenanthrenes and the study of their NMR and UV spectra have contributed to the understanding of the effects of halogen substitution on molecular non-planarity and electronic properties .

Scientific Research Applications

Geosynthetic Origin in Sediments

4-Methylphenanthrene, an isomer of methylphenanthrene, has been studied in the context of geosynthetic origins. Research suggests that high concentrations of certain methylphenanthrene isomers, like 3-methylphenanthrene, in mature carbonaceous sediments could be due to synthetic reactions involving phenanthrene, methane, and long-chain n-alkanes in the presence of coals or kaolinite at temperatures ranging from 230-360 °C. This synthetic origin contrasts with a degradative precursor-controlled source, offering new insights into the maturational processes in sediments (Voigtmann et al., 1994).

Thermodynamic Properties

The thermodynamic properties of 4-methylphenanthrene have been studied, providing valuable data on its ideal-gas thermodynamic properties. The research involved determining thermochemical and thermophysical properties using various methods, which helped calculate entropies, enthalpies, and Gibbs energies of formation. These findings contribute to our understanding of the compound's behavior under different conditions (Chirico et al., 1989).

Methyl Group Rotation

Studies on the rotation of congested methyl groups in compounds like 4-methylphenanthrene have been conducted. This research involved analyzing temperature-dependent relaxation times and high-resolution solid-state NMR spectra, which highlighted the impact of steric effects and intermolecular forces in the crystalline state on methyl group rotation. Such studies are crucial for understanding molecular dynamics in solid states (Takegoshi et al., 1984).

Methylation Processes in Sedimentary Environments

4-Methylphenanthrene plays a role in understanding methylation processes in sediments. Laboratory experiments simulating natural conditions showed preferential substitution at specific positions when phenanthrenes were heated with a methyl donor in the presence of a clay catalyst. This research sheds light on sedimentary methylation processes and the formation of different methylphenanthrene isomers (Alexander et al., 1995).

Alkylation in Environmental Chemistry

The alkylation process, involving compounds like 4-methylphenanthrene, has been studied in environmental chemistry contexts. For example, research on the synthesis and reactivity of polycyclic aromatic hydrocarbons with active methylene groups, including derivatives showing mutagenic activity, provides insights into environmental impacts and potential hazards (Minaba & Suzuki, 1986).

properties

IUPAC Name

4-methylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12/c1-11-5-4-7-13-10-9-12-6-2-3-8-14(12)15(11)13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCGAKKLRVLQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073933
Record name 4-Methylphenanthrene
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methylphenanthrene

CAS RN

832-64-4, 31711-53-2
Record name 4-Methylphenanthrene
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Record name 4-Methylphenanthrene
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Record name Phenanthrene, methyl-
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Record name 4-METHYLPHENANTHRENE
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Record name 4-Methylphenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
596
Citations
RD Chirico, IA Hossenlopp, A Nguyen… - The Journal of Chemical …, 1989 - Elsevier
… -gas thermodynamic properties for 4-methylphenanthrene are reported. Thermochemical … enthalpy of formation determined for 4-methylphenanthrene with literature values for related …
Number of citations: 23 www.sciencedirect.com
CB Radcliffe, IR Sherwood, WF Short - Journal of the Chemical Society …, 1931 - pubs.rsc.org
… the conclusion that it is probably 4-methylphenanthrene. We therefore decided to synthesise … transform the resulting carboxylic acid into 4-methylphenanthrene, we resorted to a method …
Number of citations: 8 pubs.rsc.org
L Wolińska, P Brzuzan, M Woźny… - Environmental …, 2013 - Wiley Online Library
Phenanthrenes (Phs) substituted with alkyl groups are a class of compound present in the environment, and they appear to be toxic to developing fish. The present study aimed to …
Number of citations: 16 setac.onlinelibrary.wiley.com
EJ LaVoie, L Tulley-Freiler, V Bedenko, D Hoffmann - Cancer research, 1981 - AACR
… with those obtained from 4-methylphenanthrene … In the case of 4-methylphenanthrene, … time, 45.5 min) was less extensive than in the metabo lism of either 3- or 4-methylphenanthrene. …
Number of citations: 94 aacrjournals.org
Y Sun, CA Miller III, TE Wiese… - … toxicology and chemistry, 2014 - Wiley Online Library
Alkylated polycyclic aromatic hydrocarbons (APAHs) are abundant in petroleum, but data regarding their toxicological properties are limited. A survey of all monomethylated …
Number of citations: 48 setac.onlinelibrary.wiley.com
F Imashiro, A Saika, Z Taira - The Journal of Organic Chemistry, 1987 - ACS Publications
… However, the molecular structures of 4,5dimethylphenanthrene (1) and 4-methylphenanthrene (2) have not been determined. The phenanthrene ring in 1 is consideredto be nonplanar …
Number of citations: 17 pubs.acs.org
F BERGMANN, A WEIZMANN - The Journal of Organic Chemistry, 1946 - ACS Publications
… Dark needles of mp 139 were obtained which showred no depression on admixture of an authentic specimen of the picrate of 4-methylphenanthrene (XVI). (b) With potassium hydroxide…
Number of citations: 20 pubs.acs.org
WE Bachmann, RO Edgerton - Journal of the American Chemical …, 1940 - ACS Publications
… palladium on charcoal to 4-methylphenanthrene. This result is in contrast to that of Haworth,2 who reported that migration of the methyl group from the 4- to the 1-position took …
Number of citations: 24 pubs.acs.org
AB Mandal, GH Lee, YH Liu, SM Peng… - The Journal of Organic …, 2000 - ACS Publications
… Intermediate 19 would then undergo the palladium- catalyzed annulation to afford the corresponding 4-methylphenanthrene. This mechanism explains the secondary kinetic isotope …
Number of citations: 32 pubs.acs.org
KY Jung, M Koreeda - The Journal of Organic Chemistry, 1989 - ACS Publications
A mild, efficient synthesis of the carcinogen 1, 4-dimethylphenanthrene (2) andits bay-region methyl-bearing regioisomers 2, 4-dimethyl-and 3, 4-dimethylphenanthrenes (3 and 4) is …
Number of citations: 87 pubs.acs.org

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